2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide
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Overview
Description
The compound "2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide" is a synthetic organic molecule belonging to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with appropriate reactants to introduce the piperidin-1-yl group at the pyrimidin-4-yl position. The key steps include nucleophilic substitution, amide bond formation, and oxidative coupling. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the synthesis is carried out in batch reactors with strict control over temperature, pressure, and reaction time to optimize yield and purity. Purification processes like recrystallization or column chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridazinone or pyrimidinyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products: The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the core structure.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: In biological studies, it serves as a ligand in receptor binding assays and as a tool to investigate cellular pathways.
Medicine: Its potential therapeutic applications include anti-inflammatory, anticancer, and antiviral activities. It acts on specific molecular targets, making it valuable in drug development.
Industry: In the industrial sector, the compound is utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through specific molecular targets such as enzymes or receptors. It binds to these targets, modulating their activity and influencing cellular pathways. The detailed mechanism involves interactions at the molecular level, leading to alterations in biochemical processes that underlie its biological effects.
Comparison with Similar Compounds
2-(3-phenylpyridazin-6-yl)-N-(2-(4-(piperidin-1-yl)pyrimidin-6-yl)oxy)ethylpropanamide
2-(6-oxo-3-(4-chlorophenyl)pyridazin-1(6H)-yl)-N-(2-((4-(piperidin-1-yl)pyrimidin-2-yl)oxy)ethyl)propanamide
Uniqueness: Compared to similar compounds, "2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide" exhibits unique structural features that enhance its binding affinity and specificity towards particular molecular targets
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-18(30-23(31)11-10-20(28-30)19-8-4-2-5-9-19)24(32)25-12-15-33-22-16-21(26-17-27-22)29-13-6-3-7-14-29/h2,4-5,8-11,16-18H,3,6-7,12-15H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSZZSIWXWUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NC=NC(=C1)N2CCCCC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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